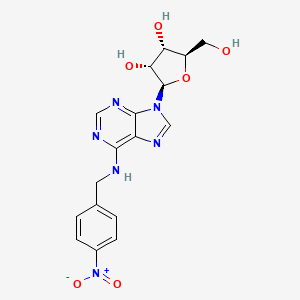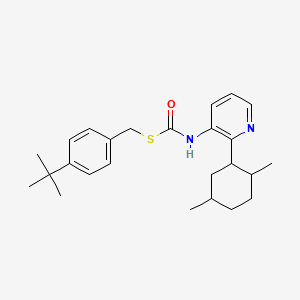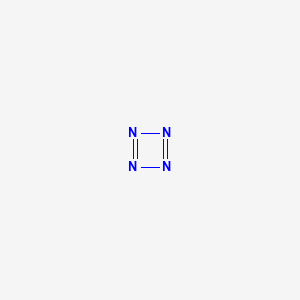
2-(Phenylmethanesulfinyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzylsulfinyl)phthalimide is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. N-(Benzylsulfinyl)phthalimide, in particular, is recognized for its role as a sulfenylating agent in various organic transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzylsulfinyl)phthalimide typically involves the reaction of phthalimide with benzylsulfinyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction . The reaction can be represented as follows:
Phthalimide+Benzylsulfinyl chloride→N-(Benzylsulfinyl)phthalimide+HCl
Industrial Production Methods
Industrial production of N-(Benzylsulfinyl)phthalimide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzylsulfinyl)phthalimide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, pyridine.
Major Products Formed
Oxidation: N-(Benzylsulfonyl)phthalimide.
Reduction: N-(Benzylthio)phthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(Benzylsulfinyl)phthalimide has several applications in scientific research:
Chemistry: Used as a sulfenylating agent in organic synthesis to introduce sulfenyl groups into various substrates.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and materials.
Mecanismo De Acción
The mechanism of action of N-(Benzylsulfinyl)phthalimide involves its role as an electrophilic sulfenylating agent. The sulfinyl group is highly electrophilic, allowing it to react with nucleophiles to form C-S bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular proteins and enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(Sulfenyl)succinimides: Similar sulfenylating agents used in organic synthesis.
N-(Aryl/alkylsulfenyl)phthalimides: Other derivatives of phthalimide with sulfenyl groups.
Uniqueness
N-(Benzylsulfinyl)phthalimide is unique due to its specific benzylsulfinyl group, which imparts distinct reactivity and selectivity in sulfenylation reactions. This makes it a valuable reagent in organic synthesis compared to other sulfenylating agents .
Propiedades
Número CAS |
40167-14-4 |
|---|---|
Fórmula molecular |
C15H11NO3S |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2-benzylsulfinylisoindole-1,3-dione |
InChI |
InChI=1S/C15H11NO3S/c17-14-12-8-4-5-9-13(12)15(18)16(14)20(19)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
KIJRAOHPROESOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)N2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[2-Imino-4-(3-nitrophenyl)-1,3-thiazol-5-ylidene]amino]-2-nitro-aniline](/img/structure/B14668233.png)
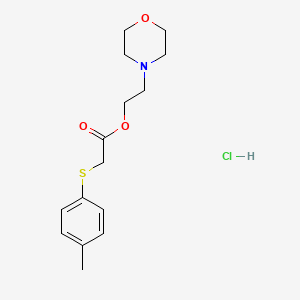
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
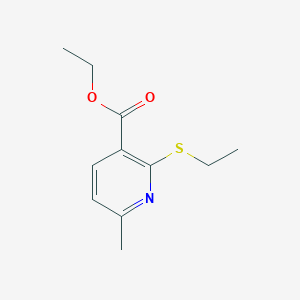
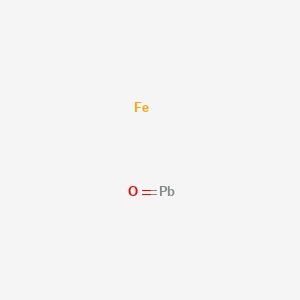

![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)
![4-[(Prop-2-en-1-yl)amino]phenol](/img/structure/B14668292.png)
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,4'-imidazolidine]](/img/structure/B14668294.png)
